N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of an appropriate aniline derivative with a suitable cyclopentanone derivative under acidic conditions . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing and reducing agents, and various catalysts to facilitate the reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets and pathways within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE include other quinoline derivatives such as:
Quinoline: A basic structure with various biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
What sets N-(3-CHLORO-2-METHYLPHENYL)-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE apart from other quinoline derivatives is its specific substitution pattern and the presence of the cyclopenta[b]quinoline moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H17ClN2 |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C19H17ClN2/c1-12-15(20)8-5-10-16(12)22-19-13-6-2-3-9-17(13)21-18-11-4-7-14(18)19/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,21,22) |
InChI Key |
CTRFUZMDQARMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C3CCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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